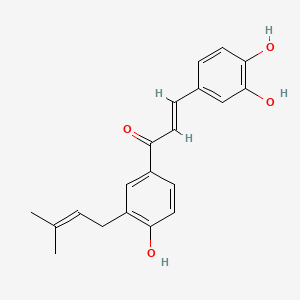

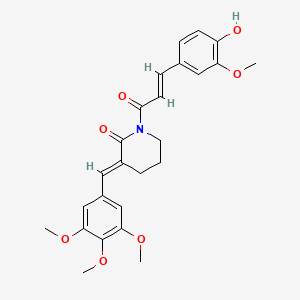

![molecular formula C17H11ClN4O B10854985 3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10854985.png)

3-Chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

STL1267 is a potent and selective small molecule agonist for the nuclear receptor REV-ERB. This compound has shown greater potency and selectivity for REV-ERB compared to earlier agonists such as SR9009 . REV-ERB is a nuclear hormone receptor that plays a crucial role in regulating various physiological processes, including the circadian clock, inflammation, and metabolism .

Preparation Methods

The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to achieve high purity and yield . Industrial production methods for STL1267 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

STL1267 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl sulfoxide, interferon gamma, and lipopolysaccharide . The major products formed from these reactions are typically intermediates that further undergo purification and characterization to ensure the desired activity and selectivity for REV-ERB .

Scientific Research Applications

STL1267 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the pharmacology of REV-ERB and its role in various physiological processes . In biology, STL1267 is used to investigate the molecular mechanisms underlying circadian rhythms, inflammation, and metabolism . In medicine, STL1267 has shown potential as a therapeutic agent for treating inflammatory pain by suppressing the activation of the inflammasome . Additionally, STL1267 has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting REV-ERB .

Mechanism of Action

STL1267 exerts its effects by binding to the ligand binding pocket of REV-ERB, a nuclear hormone receptor . This binding induces a conformational change in the receptor, leading to the recruitment of transcriptional corepressors and the suppression of target gene expression . The molecular targets of STL1267 include genes involved in the regulation of circadian rhythms, inflammation, and metabolism . The pathways involved in its mechanism of action include the nuclear factor kappa B signaling pathway and the NLRP3 inflammasome pathway .

Comparison with Similar Compounds

STL1267 is unique in its high potency and selectivity for REV-ERB compared to other similar compounds such as SR9009 and SR8278 . While SR9009 and SR8278 also target REV-ERB, STL1267 has shown greater efficacy in suppressing the activation of the inflammasome and regulating circadian rhythms . Other similar compounds include heme, which partially occupies the ligand binding pocket of REV-ERB but does not exhibit the same level of selectivity and potency as STL1267 .

Properties

Molecular Formula |

C17H11ClN4O |

|---|---|

Molecular Weight |

322.7 g/mol |

IUPAC Name |

3-chloro-6-(2-phenylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C17H11ClN4O/c18-17-20-19-15-10-11-16(21-22(15)17)23-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H |

InChI Key |

XWHTYUYQMHCFMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=NN4C(=NN=C4Cl)C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)

![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide;hydrochloride](/img/structure/B10854910.png)

![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B10854949.png)

![4-[(6-{4-[(3R)-3-({2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}oxy)pyrrolidin-1-yl]phenyl}pyridazin-3-yl)methyl]morpholine](/img/structure/B10854968.png)

![N-[2-[(2S,4R)-2-[[(1S)-1-(2-chloro-4-methoxyphenyl)ethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-6-fluoroquinoline-2-carboxamide](/img/structure/B10854971.png)

![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)